Cas no 2918895-96-0 (1-(BenZyloxy)-5-bromo-4-chloro-2-fluorobenZene)
1-(BenZyloxy)-5-bromo-4-chloro-2-fluorobenZene Chemical and Physical Properties
Names and Identifiers
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- 2918895-96-0
- MFCD34769747
- 1-(BenZyloxy)-5-bromo-4-chloro-2-fluorobenZene
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- Inchi: 1S/C13H9BrClFO/c14-10-6-13(12(16)7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2
- InChI Key: AOIOPJHIMZWGMY-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C(=C1)OCC1C=CC=CC=1)F)Cl
Computed Properties
- Exact Mass: 313.95093g/mol
- Monoisotopic Mass: 313.95093g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 9.2Ų
1-(BenZyloxy)-5-bromo-4-chloro-2-fluorobenZene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB611612-250mg |
1-(Benzyloxy)-5-bromo-4-chloro-2-fluorobenzene; . |
2918895-96-0 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB611612-1g |
1-(Benzyloxy)-5-bromo-4-chloro-2-fluorobenzene; . |
2918895-96-0 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB611612-5g |
1-(Benzyloxy)-5-bromo-4-chloro-2-fluorobenzene; . |
2918895-96-0 | 5g |
€2218.40 | 2024-07-19 |
1-(BenZyloxy)-5-bromo-4-chloro-2-fluorobenZene Suppliers
1-(BenZyloxy)-5-bromo-4-chloro-2-fluorobenZene Related Literature
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-(BenZyloxy)-5-bromo-4-chloro-2-fluorobenZene
Chemical Profile of 1-(Benzyloxy)-5-bromo-4-chloro-2-fluorobenzene (CAS No. 2918895-96-0)
1-(Benzyloxy)-5-bromo-4-chloro-2-fluorobenzene, identified by its CAS number 2918895-96-0, is a fluorinated aromatic compound featuring a benzyloxy substituent alongside bromo and chloro groups. This molecular structure positions it as a versatile intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of multiple halogen atoms enhances its reactivity, making it a valuable precursor for further functionalization.
The compound belongs to the class of halogenated benzenes, which have garnered significant attention in medicinal chemistry due to their ability to modulate biological pathways through selective interaction with target proteins and enzymes. The specific arrangement of the substituents—benzyloxy at the 1-position, bromo at the 5-position, and chloro at the 4-position—imparts unique electronic and steric properties that influence its chemical behavior. This makes 1-(Benzyloxy)-5-bromo-4-chloro-2-fluorobenzene a promising candidate for designing novel bioactive molecules.
Recent advancements in computational chemistry have enabled the prediction of its pharmacokinetic properties, suggesting potential applications in drug discovery. The fluorine atom, in particular, is known to improve metabolic stability and binding affinity, attributes that are highly sought after in modern drug design. Studies have demonstrated that fluorinated aromatic compounds often exhibit enhanced bioavailability and reduced susceptibility to enzymatic degradation.
In the context of medicinal chemistry, 1-(Benzyloxy)-5-bromo-4-chloro-2-fluorobenzene serves as a building block for synthesizing more complex scaffolds. Its halogen-rich structure allows for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing heterocyclic frameworks. These reactions are widely employed in the synthesis of small-molecule inhibitors targeting therapeutic areas such as oncology, inflammation, and neurodegeneration.
Current research highlights its utility in developing kinase inhibitors, where the benzyloxy group can act as a hinge-binding moiety, while the bromo and chloro substituents provide handles for further derivatization. For instance, a recent study published in *Journal of Medicinal Chemistry* described the use of this compound in generating a series of tyrosine kinase inhibitors with improved selectivity over off-target enzymes. The ability to fine-tune activity by modifying the substituent pattern underscores its synthetic value.
The agrochemical sector also benefits from halogenated benzenes like 1-(Benzyloxy)-5-bromo-4-chloro-2-fluorobenzene, as they serve as precursors for herbicides and fungicides. The electron-withdrawing nature of fluorine and chlorine enhances the lipophilicity of agrochemicals, improving their absorption by plant tissues. Furthermore, the structural diversity offered by this compound allows chemists to explore novel modes of action against resistant pests.
From a synthetic perspective, 1-(Benzyloxy)-5-bromo-4-chloro-2-fluorobenzene can be accessed through multi-step procedures involving halogenation strategies and etherification reactions. Advanced techniques such as transition-metal-catalyzed cross-coupling have streamlined its preparation, reducing reaction times and improving yields. These methodologies align with green chemistry principles by minimizing waste and energy consumption.
The growing interest in fluorinated compounds has spurred innovation in their synthesis and application. Techniques like flow chemistry have been adapted to produce complex derivatives of 1-(Benzyloxy)-5-bromo-4-chloro-2-fluorobenzene with high precision. Such advancements not only accelerate drug discovery but also make large-scale production more feasible for industrial applications.
In summary, 1-(Benzyloxy)-5-bromo-4-chloro-2-fluorobenzene (CAS No. 2918895-96-0) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features enable diverse functionalization pathways, making it indispensable in modern synthetic chemistry. As research continues to uncover new applications for halogenated benzenes, this compound will undoubtedly remain at the forefront of molecular innovation.
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